N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(propan-2-yloxy)benzamide
CAS No.: 1007173-89-8
Cat. No.: VC11953406
Molecular Formula: C27H27N7O2
Molecular Weight: 481.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007173-89-8 |
|---|---|
| Molecular Formula | C27H27N7O2 |
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-propan-2-yloxybenzamide |
| Standard InChI | InChI=1S/C27H27N7O2/c1-16(2)36-21-9-7-20(8-10-21)27(35)31-24-13-19(5)32-34(24)26-22-14-30-33(25(22)28-15-29-26)23-11-6-17(3)12-18(23)4/h6-16H,1-5H3,(H,31,35) |
| Standard InChI Key | QLEXEWXGATXNQB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)OC(C)C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)OC(C)C)C |
Introduction
The compound N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(propan-2-yloxy)benzamide is a complex organic molecule featuring a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and relevance in drug design. This compound belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their ring structures. The presence of multiple rings and functional groups contributes to its chemical behavior and potential pharmacological properties.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. The process may begin with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the aromatic substituents through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation.
Potential Applications
Compounds with pyrazolo[3,4-d]pyrimidine cores are of interest in medicinal chemistry due to their potential biological activities. They may exhibit significant pharmacological properties, making them subjects of interest in various scientific research fields, including anti-inflammatory, antimicrobial, or anticancer studies.
Research Findings
While specific research findings on N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(propan-2-yloxy)benzamide are not available, compounds with similar structures have shown promise in biological assays. For example, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their anti-inflammatory and antimicrobial activities.
Data Tables
Given the lack of specific data on this compound, a general overview of similar compounds can be provided:
| Compound Feature | Description |
|---|---|
| Molecular Core | Pyrazolo[3,4-d]pyrimidine |
| Substituents | Aromatic groups, alkoxy chains |
| Synthesis | Multi-step organic reactions involving palladium catalysts and DMF |
| Potential Applications | Medicinal chemistry, biological assays |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume